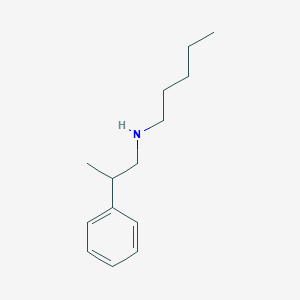![molecular formula C20H15FN2OS2 B262145 N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is complex and involves multiple pathways. One of the key targets of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that inhibits NF-κB. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in programmed cell death.
Biochemical and Physiological Effects
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the activation of NF-κB. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens. In vivo studies have demonstrated that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has anti-inflammatory effects in animal models of arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is its potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of a range of diseases. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has demonstrated potent anti-microbial activity against a variety of pathogens. However, there are also some limitations to using N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is complex and involves multiple pathways, which can make it challenging to study.
将来の方向性
There are several future directions for research on N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A and its potential therapeutic applications. Future research could also focus on the development of new formulations of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A that improve its solubility and bioavailability. Finally, there is potential for the development of novel derivatives of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A that have improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a potential candidate for the treatment of a range of diseases. Although there are some limitations to using N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A in lab experiments, there are several future directions for research that could lead to the development of more efficient synthesis methods, improved formulations, and novel derivatives with improved efficacy and reduced toxicity.
合成法
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is synthesized through a multi-step process involving the condensation of 2-chloro-4-fluoroacetophenone with thiophene-2-carboxamide, followed by the reaction with phenylsulfanylacetic acid and cyanide ion. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
科学的研究の応用
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. Several studies have shown that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the activation of NF-κB, a key transcription factor involved in the inflammatory response. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has demonstrated potent anti-microbial activity against a variety of bacterial and fungal pathogens.
特性
製品名 |
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide |
|---|---|
分子式 |
C20H15FN2OS2 |
分子量 |
382.5 g/mol |
IUPAC名 |
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C20H15FN2OS2/c1-13-19(14-7-9-15(21)10-8-14)17(11-22)20(26-13)23-18(24)12-25-16-5-3-2-4-6-16/h2-10H,12H2,1H3,(H,23,24) |
InChIキー |
JEOCLQDZJPWKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F |
正規SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)


![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)



![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)